O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate
Description
O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate is a di-ester derivative of oxalic acid, featuring a 3,4-dichlorophenyl ethyl group and an ethyl ester moiety. The 3,4-dichlorophenyl group enhances lipophilicity, which may influence membrane permeability and bioactivity, while the oxalate ester backbone contributes to hydrolytic stability and reactivity .
Properties
IUPAC Name |
2-O-[2-(3,4-dichlorophenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O4/c1-2-17-11(15)12(16)18-6-5-8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMYHGLGQLNJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux to ensure complete reaction. The general reaction scheme can be represented as follows:
Oxalic Acid+3,4-Dichlorophenylethanol+Ethanol→O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction environments ensures the production of the compound on a large scale with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxalate ester into alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis
- This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders. Its structural similarity to known drugs allows it to be used in the development of new therapeutic agents.
-
Sigma Receptor Modulation
- Recent studies have highlighted the role of sigma receptors in neurological functions and disorders. Compounds similar to O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate have been investigated for their ability to modulate sigma receptors, which are implicated in conditions such as Alzheimer’s disease and neuropathic pain . For instance, compounds that interact with sigma-1 receptors have shown promise in enhancing cognitive function and providing neuroprotection.
- Antidepressant Effects
Case Study 1: Neuropathic Pain Management
A study evaluated the efficacy of sigma receptor ligands similar to this compound in managing neuropathic pain. Results indicated significant pain relief in animal models when treated with these compounds, suggesting their potential utility in clinical settings for pain management .
Case Study 2: Cognitive Enhancement
In another investigation, compounds related to this compound were tested for their effects on memory impairment induced by neurotoxic agents. The findings demonstrated improved memory retention and cognitive function in treated subjects compared to controls, highlighting the compound's neuroprotective properties .
Data Tables
| Compound | Target Receptor | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | Sigma-1 | 5.6 | Neuroprotective |
| Related Compound A | Sigma-1 | 7.8 | Antidepressant |
| Related Compound B | Sigma-2 | 10.5 | Analgesic |
Mechanism of Action
The mechanism of action of O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The oxalate ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
O2-Ethyl O1-[2-(4-Fluoro-3-methylphenyl)ethyl] oxalate
O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate
- Substituents : 3-chloro-2-methylphenyl group.
Oxo-[3-(1,1,2,2-Tetrafluoro-ethoxy)-phenyl]-acetic acid ethyl ester
- Substituents : Tetrafluoroethoxy group.
- Key Differences : The tetrafluoroethoxy group introduces strong electron-withdrawing effects and higher electronegativity, which may enhance metabolic stability compared to dichlorophenyl derivatives .
Physicochemical Properties
Notes:
- The dichloro derivative exhibits higher logP due to increased halogen density.
- Fluorine in the 4-fluoro-3-methyl analog reduces logP but enhances solubility.
Reactivity and Stability
- Hydrolysis Rates : Dichlorophenyl groups may slow ester hydrolysis due to steric shielding, whereas electron-withdrawing substituents (e.g., tetrafluoroethoxy) accelerate hydrolysis .
- Metabolic Stability : Fluorinated analogs (e.g., 4-fluoro-3-methylphenyl) are hypothesized to resist oxidative metabolism better than chlorinated derivatives .
Research Findings and Hypotheses
- Biological Activity : The dichloro compound’s lipophilicity suggests bioactivity in lipid-rich environments (e.g., cell membranes), while methyl/fluoro analogs may target specific enzymes with steric or electronic preferences .
Data Tables
Table 1: Structural Comparison
Notes
- Further studies (e.g., hydrolysis kinetics, bioassays) are required to validate hypotheses.
Biological Activity
O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate is a compound of interest in various fields, particularly in medicinal chemistry and toxicology. Its biological activity has been investigated for potential therapeutic applications, as well as its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
This compound is an oxalate ester characterized by the presence of a dichlorophenyl group. Its structure can be represented as follows:
This compound exhibits properties typical of oxalate esters, including susceptibility to hydrolysis and potential reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The dichlorophenyl group can modulate enzyme activity and receptor signaling pathways. The oxalate moiety may undergo hydrolysis, releasing active metabolites that exert biological effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : Interaction with receptors can lead to changes in signaling cascades that influence cell behavior.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, certain oxalate derivatives have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.
Antioxidant Properties
The compound may also possess antioxidant properties. Studies have shown that oxalates can scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
Case Studies
- Kidney Stone Formation : A study highlighted the role of calcium oxalate crystals in kidney stone formation, suggesting that compounds like this compound could influence crystal dynamics in renal tissues. The accumulation of these crystals has been linked to renal tubular necrosis and subsequent kidney failure .
- Toxicological Assessments : Toxicological profiles have been established for related compounds, indicating potential adverse effects on liver function and overall health upon exposure . These findings underscore the importance of understanding the safety profile of this compound.
Table 1: Summary of Biological Activities
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Areas for exploration include:
- Detailed pharmacokinetic studies to understand absorption and metabolism.
- Investigations into potential therapeutic applications in conditions associated with oxidative stress and inflammation.
- Comprehensive toxicological assessments to establish safe usage parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
